N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
N-(4-(Dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a structurally complex acetamide derivative featuring a dimethylaminophenyl group linked to an isoxazole-thiophene hybrid scaffold.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)14-7-5-12(6-8-14)18-17(21)11-13-10-15(22-19-13)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVMMZPOISKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions. Medicine: Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The dimethylamino group enhances its ability to interact with biological targets, while the isoxazole and thiophen rings contribute to its binding affinity and selectivity. The exact mechanism may involve modulation of enzyme activity, inhibition of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Key Compounds for Comparison :
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) : Shares the dimethylaminophenyl group but incorporates a bulkier tert-butyl and naphthylmethyl substituent. Melting point (174°C) is moderate compared to other analogs, likely due to reduced crystallinity from steric hindrance. Synthesis yield (42%) is lower than quinazolinone derivatives, suggesting steric or electronic challenges during synthesis.
Quinazolinone-Thioacetamide Derivatives (Compounds 5–10) : Feature a quinazolinone core instead of isoxazole-thiophene. Substituents like sulfamoylphenyl and tolyl/ethylphenyl groups enhance hydrogen-bonding capacity, correlating with higher melting points (251.5–315.5°C). Synthesis yields range from 68% to 91%, indicating efficient coupling reactions despite structural complexity.
N-(4-(N-(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide :
- Contains a thiadiazole ring and sulfamoyl group, contributing to a LogP of 3.08, indicative of moderate lipophilicity.
- Molecular weight (326.395 g/mol) is higher than typical acetamide derivatives due to the sulfamoyl and thiadiazole moieties.
Physical Properties and Trends
*Data for the target compound is inferred from structural analogs.
†Thiophene’s hydrophobicity may increase LogP compared to polar sulfamoyl/thiadiazole groups.
Electronic and Functional Implications
- Electron-Donating Groups: The dimethylamino group in the target compound could enhance electronic delocalization in the isoxazole-thiophene system, contrasting with the electron-withdrawing sulfamoyl group in quinazolinones .
- Lipophilicity : The thiophene ring likely increases LogP compared to sulfamoyl/thiadiazole-containing analogs (e.g., LogP = 3.08 in ), affecting membrane permeability in biological systems.
Biological Activity
N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article synthesizes existing research findings, including case studies and relevant data, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C14H15N3OS
- Molecular Weight : 273.36 g/mol
- CAS Number : Not specified in the search results but can be derived from its chemical structure.
Research indicates that compounds similar to this compound often act through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit enzymes such as isocitrate dehydrogenase (IDH), which is crucial in various cancers, including glioblastoma and acute myeloid leukemia (AML) .
- Induction of Apoptosis : Studies have demonstrated that related compounds can promote programmed cell death (apoptosis) through mitochondrial pathways, leading to cytochrome c release and caspase activation .
- DNA Intercalation : Some compounds exhibit the ability to intercalate into DNA, leading to potential mutagenic effects and cytotoxicity against cancer cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, related compounds have shown GI50 values ranging from 0.20–2.58 μM against A549 and CL15 tumor cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.20–2.58 | Apoptosis via intrinsic pathway |
| CL15 (Lung Cancer) | Not specified | FAK/Paxillin pathway disruption |
| NUGC (Gastric Cancer) | 25 | DNA intercalation |
Selectivity and Toxicity
Notably, some studies indicate that these compounds can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index. For instance, one compound demonstrated approximately 400-fold less toxicity to normal fibroblast cells compared to cancer cells .
Case Studies
- Study on IDH Inhibition : A study focused on the inhibition of mutant IDH proteins showed that derivatives similar to this compound could effectively reduce tumor growth in glioma models, highlighting the compound's therapeutic potential against specific cancers .
- Apoptosis Induction in Lung Cancer Cells : Another investigation revealed that treatment with related compounds led to significant apoptosis in A549 cells, with mechanisms involving mitochondrial dysfunction and caspase activation being elucidated .
Q & A
Basic: What are the standard synthetic routes for N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide?
The synthesis typically involves multi-step reactions :
- Step 1 : Formation of the isoxazole core via [3+2] cycloaddition between a nitrile oxide (generated in situ from hydroxylamine and chlorooxime) and a dipolarophile (e.g., thiophene-substituted alkynes). Reaction conditions (e.g., anhydrous THF, 0–5°C) are critical to minimize side products .
- Step 2 : Coupling of the isoxazole intermediate with 4-(dimethylamino)phenylacetamide using peptide coupling agents (e.g., HATU or DCC) in DMF at 60–80°C. Purification via column chromatography (hexane:ethyl acetate gradient) is recommended .
- Step 3 : Final characterization via /-NMR and LC-MS to confirm regioselectivity and purity .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 7.2–8.1 ppm), dimethylamino groups (δ 2.8–3.1 ppm), and acetamide protons (δ 4.2–4.5 ppm). -NMR confirms carbonyl (C=O, δ 168–170 ppm) and isoxazole/thiophene carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS (m/z calculated for CHNOS: 370.12; observed: 370.11 ± 0.02) .
- X-ray Crystallography : Used to resolve ambiguity in regiochemistry (e.g., isoxazole substitution pattern) with CCDC deposition codes available for analogs .
Basic: How are preliminary biological activities assessed for this compound?
- In vitro assays :
- Enzyme inhibition : IC determination against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values reported at 24–48 hours .
- Binding affinity : Surface plasmon resonance (SPR) to measure KD values for receptor targets (e.g., serotonin receptors) .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Variables to test :
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) for coupling efficiency .
- Catalyst : Screen Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling of thiophene moieties .
- Temperature : Cycloaddition at 0°C vs. room temperature to control side reactions .
- Design of Experiments (DoE) : Use a 3 factorial design to identify interactions between variables. Response surface methodology (RSM) optimizes yield (>75%) and purity (>95%) .
Advanced: What mechanistic approaches elucidate target engagement in biological systems?
- In silico docking : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding modes with kinase ATP-binding pockets. DFT calculations (B3LYP/6-31G*) validate electronic interactions .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates after compound treatment .
- Kinetic studies : Stopped-flow fluorescence to measure on/off rates (k/k) for receptor-ligand complexes .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : ATP concentration (1 mM vs. 10 μM) affects competition .
- Cell line variability : Genetic drift in MCF-7 vs. MDA-MB-231 impacts sensitivity .
- Resolution strategies :
- Orthogonal assays : Validate hits using both fluorescence-based and radiometric assays .
- Proteome profiling : Chemoproteomics (e.g., kinobeads) identifies off-target effects .
Advanced: What methodologies determine the compound’s physicochemical stability under physiological conditions?
- Forced degradation studies :
- Hydrolysis : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Oxidative stress : Expose to 0.1% HO to assess susceptibility to radical-mediated breakdown .
- LogP determination : Shake-flask method (octanol/water) correlates with membrane permeability .
Advanced: How can computational modeling guide the design of derivatives with improved efficacy?
- QSAR models : Train on analogs’ IC data (n > 50) using descriptors like polar surface area, H-bond acceptors, and molar refractivity .
- ADMET prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition < 50%) .
- Scaffold hopping : Replace thiophene with furan or pyrrole to modulate electron density and steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
